Home > Products > Screening Compounds P32736 > IRAK inhibitor 1
IRAK inhibitor 1 - 1042224-63-4

IRAK inhibitor 1

Catalog Number: EVT-271925
CAS Number: 1042224-63-4
Molecular Formula: C17H19N5
Molecular Weight: 293.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

IRAK inhibitor 1 is a potent inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4), with an IC50 of 216 nM . It is less active against JNK-1 and JNK2 . IRAK1 and IRAK4 are serine-threonine kinases that play critical roles in initiating innate immune responses against foreign pathogens and other types of dangers through their role in Toll-like receptor (TLR) and interleukin 1 receptor (IL-1R) mediated signaling pathways .


Physical And Chemical Properties Analysis

IRAK inhibitor 1 has a molecular weight of 293.37 . It is a solid substance that is soluble in DMSO at 16.67 mg/mL (ultrasonic) . The storage conditions for IRAK inhibitor 1 are as follows: Powder -20°C for 3 years, 4°C for 2 years; In solvent -80°C for 6 months, -20°C for 1 month .

Future Directions
  • Exploring the potential synergistic effects of combining IRAK inhibitors with other therapeutic agents, such as BTK inhibitors in B-cell lymphoma. []
  • Developing IRAK inhibitors with improved blood-brain barrier permeability for treating CNS disorders. []
  • Investigating the role of IRAK inhibitors in modulating the tumor microenvironment and enhancing the efficacy of immunotherapies. []
  • Understanding the specific roles of different IRAK isoforms in various diseases to develop isoform-selective inhibitors. []

Pioglitazone

  • Compound Description: Pioglitazone is a medication in the thiazolidinedione class used for the treatment of type 2 diabetes. It acts as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist, improving insulin sensitivity. []
  • Relevance: While not structurally related to IRAK inhibitor 1, pioglitazone serves as a relevant comparator in a study investigating the effects of IRAK inhibitors on insulin resistance. The study demonstrated that IRAK inhibitor 1 exhibits comparable efficacy to pioglitazone in increasing insulin sensitivity in a mouse model of insulin resistance. []

Takinib

  • Compound Description: Takinib is a potent and highly selective inhibitor of transforming growth factor β–activated kinase 1 (TAK1). [] While exhibiting only marginal activity against IRAK-4, structural analysis of the TAK1–takinib complex guided the development of more potent and selective IRAK-4 inhibitors. []
  • Relevance: Although not structurally similar to IRAK inhibitor 1, takinib provided the structural foundation for developing HS-243, a highly selective IRAK-1/4 inhibitor. Researchers utilized insights from the TAK1-takinib complex structure, coupled with knowledge of the IRAK-1/4 structure, to design analogs of takinib with enhanced selectivity for IRAK-4. []

HS-243

  • Compound Description: HS-243 is a highly potent and selective inhibitor of both IRAK-1 and IRAK-4, demonstrating minimal inhibitory activity against TAK1. [] It exhibits IC50 values of 24 nM and 20 nM for IRAK-1 and IRAK-4, respectively. []
  • Relevance: HS-243 was derived from the takinib scaffold through a structure-guided approach aimed at enhancing selectivity for IRAK-4 over TAK1. This successful optimization led to a compound with significantly increased potency against IRAK-1/4 while minimizing activity against the closely related kinase, TAK1. This highlights HS-243 as a structurally related and more selective analog of IRAK inhibitor 1. []

CA-4948 (Emavusertib)

  • Compound Description: CA-4948, also known as emavusertib, is an orally bioavailable, first-in-class small molecule inhibitor of IRAK-4. [, , , , , ] Demonstrating clinical activity in non-Hodgkin's lymphoma, CA-4948 is under investigation as a potential therapeutic agent for various malignancies, including primary central nervous system lymphoma (PCNSL) and melanoma brain metastases (MBM). [, , ] Preclinical studies highlight its ability to penetrate the blood-brain barrier, inhibit IRAK-4 signaling in the central nervous system, and suppress tumor growth. [, , , ]
  • Relevance: CA-4948 (Emavusertib) and IRAK inhibitor 1 belong to the same chemical class/category: IRAK inhibitors. They share a common target, IRAK, and are both being investigated for their therapeutic potential in inflammatory diseases and cancer. [, , , , , , ]

PF-06650833

  • Compound Description: PF-06650833 is an isoquinoline-based IRAK4 inhibitor. [] It has demonstrated efficacy in a mouse model of collagen-induced arthritis (CIA) and in reducing pro-inflammatory cytokine expression. []
  • Relevance: Like IRAK inhibitor 1, PF-06650833 targets and inhibits IRAK4, highlighting their shared mechanism of action and classification as IRAK4 inhibitors. [, ] Notably, both compounds have shown efficacy in preclinical models of inflammatory diseases. [, ]
Overview

Interleukin-1 receptor-associated kinase inhibitor 1 is a pharmacological compound that selectively inhibits the activity of interleukin-1 receptor-associated kinase 1. This kinase plays a crucial role in the signaling pathways activated by interleukin-1, which are involved in inflammatory responses and immune system regulation. The inhibition of interleukin-1 receptor-associated kinase 1 has therapeutic implications for various inflammatory diseases, autoimmune disorders, and certain cancers.

Source

Interleukin-1 receptor-associated kinase inhibitor 1 is derived from various synthetic methodologies aimed at developing selective inhibitors for the interleukin-1 receptor-associated kinases. These compounds have been studied extensively in both preclinical and clinical settings to evaluate their efficacy and safety profiles.

Classification

Interleukin-1 receptor-associated kinase inhibitor 1 belongs to the class of small molecule inhibitors that target serine-threonine kinases. It specifically inhibits interleukin-1 receptor-associated kinase 1, which is a member of the interleukin-1 receptor-associated kinase family, known for its role in mediating inflammatory signaling pathways.

Synthesis Analysis

Methods

The synthesis of interleukin-1 receptor-associated kinase inhibitor 1 involves several chemical reactions that typically include:

  • Formation of Core Structure: The initial step often involves the construction of a benzimidazole or similar scaffold, which serves as the core structure for further modifications.
  • Functionalization: Various substituents are introduced to enhance selectivity and potency against interleukin-1 receptor-associated kinase 1. This can involve alkylation, acylation, or introduction of heterocycles.

Technical Details

Recent studies have reported different synthetic routes, including:

  • Benzimidazole Derivatives: For instance, one notable compound synthesized is a benzimidazole derivative with an IC50 value demonstrating high potency against interleukin-1 receptor-associated kinase 1 and interleukin-1 receptor-associated kinase 4 .
  • Covalent Inhibitors: Some newer inhibitors have been designed to form covalent bonds with specific residues in the target protein, enhancing their inhibitory effects .
Molecular Structure Analysis

Structure

The molecular structure of interleukin-1 receptor-associated kinase inhibitor 1 typically features:

  • A benzimidazole core, which is crucial for binding to the ATP pocket of the target enzyme.
  • Various substituents that enhance binding affinity and selectivity.

Data

The crystal structure analysis has shown that these inhibitors occupy the ATP binding site, engaging in key interactions such as hydrogen bonding and π–π stacking with residues in the binding pocket .

Chemical Reactions Analysis

Reactions

Interleukin-1 receptor-associated kinase inhibitor 1 undergoes several chemical reactions during its synthesis:

  • Nucleophilic Substitution Reactions: Used to introduce functional groups onto the core structure.
  • Coupling Reactions: Employed to link different molecular fragments together.

Technical Details

The synthesis often requires careful control of reaction conditions (temperature, solvent choice) to ensure high yields and purity of the final product. Analytical techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy are commonly used to characterize the synthesized compounds .

Mechanism of Action

Process

The mechanism of action for interleukin-1 receptor-associated kinase inhibitor 1 involves:

  • Binding to Interleukin-1 Receptor-Associated Kinase 1: The inhibitor competes with ATP for binding at the active site.
  • Inhibition of Phosphorylation: By blocking ATP access, it prevents phosphorylation events that lead to activation of downstream signaling pathways associated with inflammation and immune responses.

Data

Inhibition results in decreased production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, thereby modulating inflammatory responses .

Physical and Chemical Properties Analysis

Physical Properties

Interleukin-1 receptor-associated kinase inhibitor 1 typically exhibits:

  • Solubility: Varies based on substituents; many are soluble in dimethyl sulfoxide and other organic solvents.
  • Stability: Stability can be influenced by pH and temperature; most compounds are stable under physiological conditions.

Chemical Properties

Key chemical properties include:

  • Molecular Weight: Generally ranges between 300 to 500 g/mol depending on specific structural modifications.
  • LogP Values: Indicative of membrane permeability; values typically range from 2 to 5, suggesting moderate lipophilicity conducive for cellular uptake .
Applications

Scientific Uses

Interleukin-1 receptor-associated kinase inhibitor 1 has significant applications in various fields:

  • Therapeutics for Inflammatory Diseases: Used in research aimed at treating conditions like rheumatoid arthritis and other autoimmune diseases due to its ability to reduce inflammatory cytokine levels.
  • Cancer Research: Investigated for potential use in targeting tumor microenvironments where inflammation plays a critical role in tumor progression .

These applications highlight the importance of interleukin-1 receptor-associated kinase inhibitor 1 as a promising therapeutic agent in both basic research and clinical settings.

Properties

CAS Number

1042224-63-4

Product Name

IRAK inhibitor 1

IUPAC Name

6-imidazo[1,2-a]pyridin-3-yl-N-piperidin-4-ylpyridin-2-amine

Molecular Formula

C17H19N5

Molecular Weight

293.4 g/mol

InChI

InChI=1S/C17H19N5/c1-2-11-22-15(12-19-17(22)6-1)14-4-3-5-16(21-14)20-13-7-9-18-10-8-13/h1-6,11-13,18H,7-10H2,(H,20,21)

InChI Key

HUYUPQNBDBTPQQ-UHFFFAOYSA-N

SMILES

C1CNCCC1NC2=CC=CC(=N2)C3=CN=C4N3C=CC=C4

Solubility

Soluble in DMSO

Synonyms

IRAK4-IN-1

Canonical SMILES

C1CNCCC1NC2=CC=CC(=N2)C3=CN=C4N3C=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.